molecular formula C17H12F2N2OS B2741304 (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol CAS No. 327089-58-7

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol

Cat. No.: B2741304
CAS No.: 327089-58-7
M. Wt: 330.35
InChI Key: DBMSASXXJWQIJU-QZQOTICOSA-N
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Description

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol is an organic compound characterized by its complex structure, which includes a naphthalen-2-ol core and a diazenyl group attached to a difluoromethylthio-substituted phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol typically involves a multi-step process:

    Diazotization Reaction: The synthesis begins with the diazotization of 4-aminonaphthalen-2-ol. This is achieved by treating the amine with sodium nitrite in the presence of hydrochloric acid at low temperatures to form the diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 4-((difluoromethyl)thio)aniline in an alkaline medium. This step forms the azo compound, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, which may reduce the azo group to corresponding amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly on the aromatic rings, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound is studied for its potential as a pharmacophore. The presence of the difluoromethylthio group can enhance the metabolic stability and bioavailability of drug candidates.

Industry

Industrially, this compound can be used in the development of dyes and pigments due to its azo group, which is known for imparting vivid colors. It may also find applications in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The difluoromethylthio group can influence the compound’s binding affinity and selectivity towards its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (E)-4-((4-Methylthio)phenyl)diazenyl)naphthalen-2-ol: Similar structure but with a methylthio group instead of a difluoromethylthio group.

    (E)-4-((4-Chlorophenyl)diazenyl)naphthalen-2-ol: Contains a chlorophenyl group instead of a difluoromethylthio group.

Uniqueness

The presence of the difluoromethylthio group in (E)-4-((4-((difluoromethyl)thio)phenyl)diazenyl)naphthalen-2-ol makes it unique. This group can significantly alter the compound’s chemical properties, such as its reactivity, stability, and interaction with biological targets, compared to its analogs.

Conclusion

This compound is a compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a useful intermediate in various synthetic processes.

Properties

IUPAC Name

4-[[4-(difluoromethylsulfanyl)phenyl]diazenyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2OS/c18-17(19)23-14-7-5-12(6-8-14)20-21-16-10-13(22)9-11-3-1-2-4-15(11)16/h1-10,17,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBMSASXXJWQIJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=C2N=NC3=CC=C(C=C3)SC(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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